molecular formula C20H20N4O5S B2401956 methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate CAS No. 1324012-19-2

methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate

Katalognummer B2401956
CAS-Nummer: 1324012-19-2
Molekulargewicht: 428.46
InChI-Schlüssel: UHSWDTLFNAJDMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound has been used in crystal structure analysis studies . The molecular structure of the compound was determined using X-ray diffraction techniques . This kind of analysis can provide valuable information about the arrangement of atoms in the crystal and the chemical bonds that hold the atoms together.

Antileishmanial Activity

The compound has shown potent antileishmanial activity . In a study, it was found to display superior antipromastigote activity, which was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that the compound could be a potential candidate for the development of new antileishmanial drugs.

Antimalarial Activity

The compound has also demonstrated antimalarial activity . It was found to have a significant inhibitory effect against Plasmodium berghei, a parasite that causes malaria in mice . This indicates that the compound could be explored further as a potential antimalarial agent.

Molecular Docking Studies

Molecular docking studies have been conducted with the compound . These studies can help understand the interaction between the compound and its target protein, providing insights into its mechanism of action. In this case, the docking study justified the better antileishmanial activity of the compound .

Synthesis of Pyrazole Derivatives

The compound has been used in the synthesis of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, and the compound can serve as a key intermediate in the synthesis of these derivatives .

Mechanistic and Tautomeric Investigation

The compound has been involved in mechanistic and tautomeric investigations . Understanding the mechanisms of reactions involving the compound and studying its tautomeric forms can provide valuable insights into its chemical behavior .

Wirkmechanismus

Target of Action

The primary target of this compound is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is involved in cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Mode of Action

The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin disrupts the Wnt signaling pathway . Under normal conditions, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. The degradation of β-catenin prevents this, leading to the downregulation of wnt/β-catenin target genes .

Result of Action

The result of the compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with methyl 4-formylbenzoate to form methyl 4-(4-formylphenylamino)benzoate. This intermediate is then reacted with 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "methyl 4-formylbenzoate", "3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid.", "Step 2: 4-chlorobenzoic acid is reacted with sodium methoxide to form methyl 4-aminobenzoate.", "Step 3: Methyl 4-aminobenzoate is reacted with methyl 4-formylbenzoate in the presence of sodium hydride to form methyl 4-(4-formylphenylamino)benzoate.", "Step 4: Methyl 4-(4-formylphenylamino)benzoate is reacted with 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate." ] }

CAS-Nummer

1324012-19-2

Molekularformel

C20H20N4O5S

Molekulargewicht

428.46

IUPAC-Name

methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23)

InChI-Schlüssel

UHSWDTLFNAJDMP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.